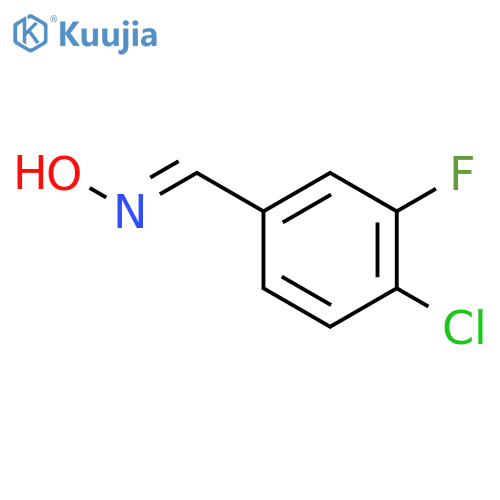

Cas no 202925-09-5 (Benzaldehyde,4-chloro-3-fluoro-, oxime)

Benzaldehyde,4-chloro-3-fluoro-, oxime 化学的及び物理的性質

名前と識別子

-

- Benzaldehyde,4-chloro-3-fluoro-, oxime

- 4-Chloro-3-fluorobenzaldoxiMe

- N-[(4-chloro-3-fluorophenyl)methylidene]hydroxylamine

- 4-Chloro-3-fluorobenzaldehyde oxime

- DTXSID40378578

- 202925-09-5

-

- インチ: InChI=1S/C7H5ClFNO/c8-6-2-1-5(4-10-11)3-7(6)9/h1-4,11H/b10-4+

- InChIKey: OMBFOEPKXLLRRV-ONNFQVAWSA-N

- ほほえんだ: O/N=C/C1C=CC(Cl)=C(F)C=1

計算された属性

- せいみつぶんしりょう: 173.00400

- どういたいしつりょう: 173.0043696g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- トポロジー分子極性表面積: 32.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 1.418

- ふってん: 325.6 °C at 760 mmHg

- フラッシュポイント: 150.7 °C

- 屈折率: 1.533

- PSA: 32.59000

- LogP: 2.28720

Benzaldehyde,4-chloro-3-fluoro-, oxime セキュリティ情報

- 危害声明: Irritant

-

危険物標識:

Benzaldehyde,4-chloro-3-fluoro-, oxime 税関データ

- 税関コード:2928000090

- 税関データ:

中国税関コード:

2928000090概要:

292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

Benzaldehyde,4-chloro-3-fluoro-, oxime 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB134966-5g |

4-Chloro-3-fluorobenzaldoxime; . |

202925-09-5 | 5g |

€217.60 | 2025-02-20 | ||

| abcr | AB134966-10g |

4-Chloro-3-fluorobenzaldoxime; . |

202925-09-5 | 10g |

€331.50 | 2025-02-20 | ||

| abcr | AB134966-100g |

4-Chloro-3-fluorobenzaldoxime; . |

202925-09-5 | 100g |

€1785.10 | 2025-02-20 | ||

| abcr | AB134966-25g |

4-Chloro-3-fluorobenzaldoxime; . |

202925-09-5 | 25g |

€601.80 | 2025-02-20 |

Benzaldehyde,4-chloro-3-fluoro-, oxime 関連文献

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

Benzaldehyde,4-chloro-3-fluoro-, oximeに関する追加情報

Benzaldehyde,4-chloro-3-fluoro-, oxime and Its Significance in Modern Chemical Research

Benzaldehyde,4-chloro-3-fluoro-, oxime (CAS No. 202925-09-5) is a fluorinated aromatic aldehyde derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its unique structural motifs, exhibits promising properties that make it a valuable scaffold for the development of novel bioactive molecules. The presence of both chloro and fluoro substituents in its structure enhances its reactivity and selectivity, making it a versatile intermediate in synthetic chemistry.

The< strong>oxime functional group in this compound plays a crucial role in its biological activity. Oximes are well-known for their ability to chelate metal ions, which has been exploited in various therapeutic applications. In recent years, there has been a surge in research focused on the development of metal-binding agents for therapeutic purposes, particularly in the treatment of metalloproteinase-related diseases and metal intoxication. The oxime moiety in Benzaldehyde,4-chloro-3-fluoro-, oxime provides a unique opportunity to explore such applications due to its strong chelating properties and tunable electronic characteristics.

One of the most compelling aspects of Benzaldehyde,4-chloro-3-fluoro-, oxime is its potential as a building block for the synthesis of more complex molecules. The chloro and fluoro substituents introduce regions of electrophilic and nucleophilic reactivity, respectively, which can be exploited to construct diverse molecular architectures. This property has been particularly useful in the development of kinase inhibitors, which are critical targets in oncology research. Recent studies have demonstrated that fluorinated aldehydes can serve as effective scaffolds for designing potent kinase inhibitors by modulating binding affinity and selectivity.

In the realm of drug discovery, the< strong>fluorine atom is increasingly recognized for its ability to enhance metabolic stability and binding affinity. The introduction of fluorine into aromatic rings can lead to significant improvements in pharmacokinetic properties, making fluorinated compounds highly desirable in medicinal chemistry. The< strong>4-chloro-3-fluoro-substituted benzaldehyde oxime structure exemplifies this trend, as it combines the benefits of both fluorine and chlorine substituents to create a highly versatile synthetic intermediate.

The< strong>oxime group also contributes to the unique electronic properties of this compound. Oximes can exhibit both π-conjugation and metal coordination capabilities, which can be leveraged to design molecules with specific biological activities. For instance, studies have shown that oxime-based compounds can interact with various biological targets, including enzymes and receptors, leading to potential therapeutic effects. The combination of these features makes Benzaldehyde,4-chloro-3-fluoro-, oxime an attractive candidate for further exploration in drug discovery.

The synthesis of< strong>Benzaldehyde,4-chloro-3-fluoro-, oxime involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the functionalization of a benzaldehyde precursor, followed by introducing the chloro and fluoro substituents at specific positions on the aromatic ring. The final step involves the formation of the oxime group through condensation with hydroxylamine or its derivatives. This synthetic route underscores the compound's importance as a key intermediate in organic synthesis.

In recent years, there has been growing interest in the use of computational methods to study the properties of< strong>Benzaldehyde,4-chloro-3-fluoro-, oxime. Molecular modeling techniques have been employed to predict its binding interactions with biological targets, providing valuable insights into its potential therapeutic applications. These computational studies have helped researchers optimize its structure for improved bioactivity and selectivity. Such advancements highlight the importance of interdisciplinary approaches in modern chemical research.

The< strong>CAS No. 202925-09-5 designation ensures that researchers have access to reliable information about this compound's properties and applications. This standardized identification system is crucial for ensuring consistency and accuracy in scientific literature and patents. As more studies are published on Benzaldehyde,4-chloro-3-fluoro-, oxime, it is expected that its role in pharmaceutical research will continue to expand.

In conclusion,< strong>Benzaldehyde,4-chloro-3-fluoro-, oxime represents a significant advancement in chemical research due to its unique structural features and promising biological activities. Its combination of chloro, fluoro substituents, and an oxime functional group makes it a valuable scaffold for developing novel bioactive molecules. As research progresses, it is likely that this compound will find even broader applications in pharmaceuticals and other industries.

202925-09-5 (Benzaldehyde,4-chloro-3-fluoro-, oxime) 関連製品

- 1804976-15-5(5-Bromo-4-(difluoromethyl)-2-nitropyridine-3-acetonitrile)

- 1807180-94-4(4-Cyano-3-formyl-5-methylbenzenesulfonyl chloride)

- 2877656-14-7(1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-4-cyclopropanecarbonyl-1,4-diazepane)

- 64981-11-9(4-Amino-2,6-dichloro-3-methylphenol)

- 941999-46-8(2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide)

- 2139382-75-3(Nilotinib 3-Imidazolyl N-oxide)

- 1256811-07-0(5-Bromo-3-isopropyl-2-methoxypyridine)

- 1806877-92-8(6-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-(trifluoromethyl)pyridine)

- 1854195-91-7(2-{[(Tert-butoxy)carbonyl]amino}-3-methyl-2-(propan-2-yl)butanoic acid)

- 2172464-25-2(1-(4-chloro-3-methylphenyl)methyl-3-methylcyclobutan-1-ol)